molecular formula C6H9ClN2O2 B1438067 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1185293-73-5

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B1438067
M. Wt: 176.6 g/mol
InChI Key: PCSQHYMWILFNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It is a solid substance and has a molecular weight of 140.14 .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives has been reported in various studies . For instance, a method for the synthesis of 1,3,5-trisubstituted pyrazoles from an α,β-ethylenic ketone has been described .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can be represented by the SMILES string O=C(O)C1=CN(N=C1C)C . The InChI key for this compound is YALJPBXSARRWTA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Several chemical reactions involving 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have been reported . For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activity

Pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, are extensively utilized as synthons in organic synthesis, offering a pathway to a diverse array of heterocyclic compounds. These derivatives are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their potential in drug discovery and development (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the fight against agricultural pathogens, such as Fusarium oxysporum, which affects crops like date palms, derivatives of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride have shown promise. These compounds exhibit significant antifungal activities, providing a chemical strategy to combat diseases like Bayoud disease in North Africa and the Middle East. The structure-activity relationship (SAR) studies of these derivatives reveal common pharmacophore sites that are crucial for their antifungal efficacy (Kaddouri et al., 2022).

Contribution to Heterocyclic Chemistry

The compound's utility extends to the synthesis of complex heterocycles, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcasing its role as a privileged scaffold. This demonstrates the versatility of pyrazole derivatives in creating a wide range of heterocyclic compounds that are valuable in the development of new materials and potential therapeutic agents (Gomaa & Ali, 2020).

Development of Anticancer Agents

The role of Knoevenagel condensation products, derived from pyrazole compounds, in the development of anticancer agents is noteworthy. These compounds have been shown to exhibit remarkable anticancer activity, targeting various cancer pathways. This highlights the potential of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride derivatives in oncological research and drug development (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

The safety information for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid indicates that it is classified as a combustible solid . The WGK (Water Hazard Class) for this compound is 3 . The flash point is not applicable .

properties

IUPAC Name

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQHYMWILFNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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